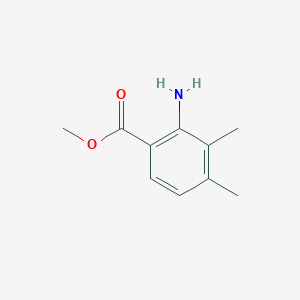

Methyl 2-amino-3,4-dimethylbenzoate

Overview

Description

Methyl 2-amino-3,4-dimethylbenzoate: is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: The preparation of methyl 2-amino-3,4-dimethylbenzoate typically involves the esterification of 2-amino-3,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Amination: Another method involves the direct amination of methyl 3,4-dimethylbenzoate using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-amino-3,4-dimethylbenzoate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines, alcohols.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-3,4-dimethylbenzoate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex aromatic compounds.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3,4-dimethylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

- Methyl 2-amino-4,5-dimethylbenzoate

- Methyl 2-amino-3-methoxybenzoate

- Methyl 2,5-diaminobenzoate

Comparison:

- Methyl 2-amino-3,4-dimethylbenzoate is unique due to the specific positioning of the amino and methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules.

- Methyl 2-amino-4,5-dimethylbenzoate has a different substitution pattern, which may result in different chemical and biological properties.

- Methyl 2-amino-3-methoxybenzoate contains a methoxy group instead of a methyl group, affecting its electronic properties and reactivity.

- Methyl 2,5-diaminobenzoate has an additional amino group, which can significantly alter its chemical behavior and potential applications.

Biological Activity

Methyl 2-amino-3,4-dimethylbenzoate is an organic compound that has garnered attention in various fields due to its potential biological activities. This compound, characterized by its unique structure featuring an amino group and two methyl groups on the benzene ring, serves as a significant subject of study in medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid. Its molecular formula is , and it has a molecular weight of approximately 179.22 g/mol. The presence of both an amino group and methyl groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This property suggests applications in drug development targeting specific biochemical pathways.

- Receptor Modulation : The compound may modulate receptor activities, which could impact signaling pathways involved in inflammation, pain, or other physiological processes.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : The compound's ability to modulate enzyme activity could translate into anti-inflammatory effects, warranting investigation in inflammatory disease models.

- Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating potential applications in cancer therapy.

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to that of conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect was linked to the inhibition of nuclear factor-kappa B (NF-kB) signaling pathways, highlighting its therapeutic potential in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Properties

IUPAC Name |

methyl 2-amino-3,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRUMQVHQPPAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.